

A Comparative Analysis of TRPM2 Inhibitors: JNJ-28583113 versus Scalaradial

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Compound of Interest

Compound Name: JNJ-28583113

Cat. No.: B10857160

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For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of two prominent Transient Receptor Potential Melastatin 2 (TRPM2) inhibitors: **JNJ-28583113** and scalaradial. This analysis is supported by a compilation of experimental data and detailed methodologies to aid in the evaluation of these compounds for research and development purposes.

The TRPM2 ion channel is a critical mediator of cellular responses to oxidative stress and plays a significant role in various physiological and pathological processes, including inflammation, immune response, and neuronal cell death.^[1] Consequently, the development of potent and selective TRPM2 inhibitors is of great interest for therapeutic applications. This guide focuses on two such inhibitors, the synthetic compound **JNJ-28583113** and the natural product scalaradial.

Quantitative Efficacy and Selectivity

A direct comparison of the inhibitory potency of **JNJ-28583113** and scalaradial reveals that **JNJ-28583113** is a more potent inhibitor of human TRPM2.^{[2][3]} The following table summarizes the key quantitative data for both compounds.

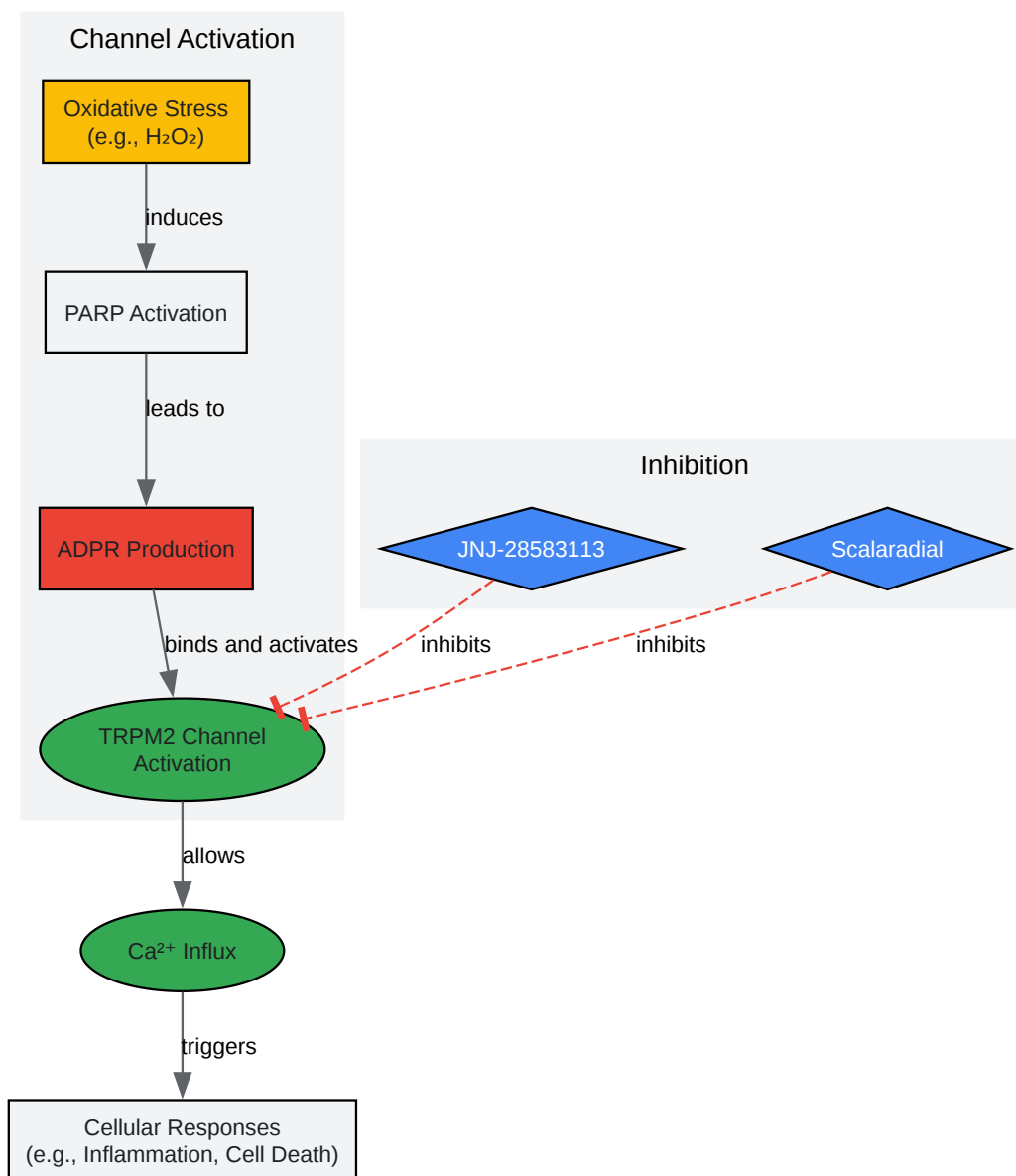
Compound	Target	Species	IC50	Assay Type	Reference
JNJ-28583113	TRPM2	Human	~126 nM	In vitro assays	[2]
TRPM2	Rat	~25 nM	Not Specified	[4]	
Scalaradial	TRPM2	Human	210 nM	Whole-cell patch-clamp	[5][6]
Endogenous TRPM2	Rat	330 nM	Whole-cell patch-clamp (Insulinoma cell line)	[5][6]	
TRPM7	Mouse	760 nM	Whole-cell patch-clamp	[5]	

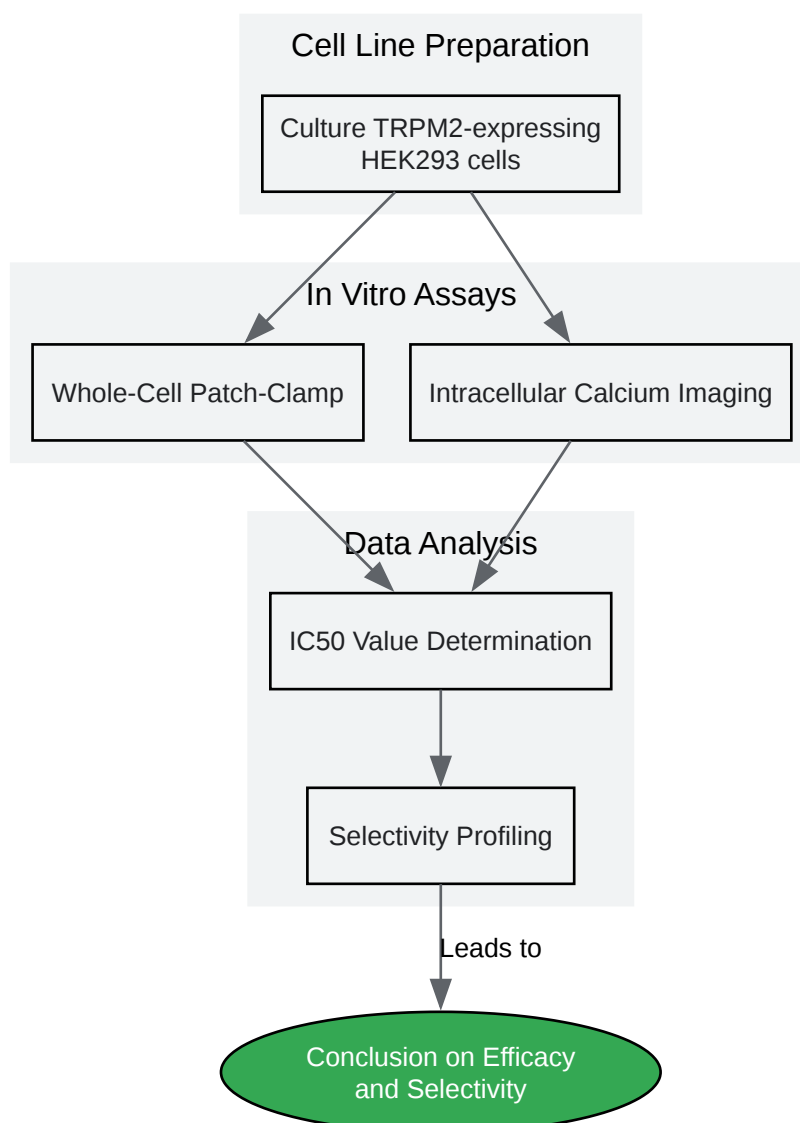
In addition to its higher potency, **JNJ-28583113** has been described as a selective TRPM2 antagonist.[2] In contrast, scalaradial exhibits a degree of cross-reactivity, inhibiting TRPM7, albeit with a lower potency (IC50 of 760 nM).[5] Notably, scalaradial was found to not inhibit CRAC, TRPM4, and TRPV1 currents.[5]

Signaling Pathway of TRPM2 Activation and Inhibition

The activation of the TRPM2 channel is intricately linked to cellular oxidative stress. The following diagram illustrates the signaling pathway leading to TRPM2 activation and the points of inhibition by **JNJ-28583113** and scalaradial.

TRPM2 Activation and Inhibition Pathway





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